molecular formula C20H39F6N2P B3028542 1-Hexadecyl-3-methylimidazolium hexafluorophosphate CAS No. 219947-95-2

1-Hexadecyl-3-methylimidazolium hexafluorophosphate

Cat. No. B3028542
CAS RN: 219947-95-2
M. Wt: 452.5
InChI Key: DJNNUHQUSQWCRM-UHFFFAOYSA-N
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Description

1-Hexadecyl-3-methylimidazolium hexafluorophosphate is a type of ionic liquid . It has a molecular weight of 452.51 and its IUPAC name is 1-hexadecyl-3-methyl-1H-imidazol-3-ium hexafluorophosphate . It is a solid at room temperature and is stored in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of 1-Hexadecyl-3-methylimidazolium hexafluorophosphate consists of a long alkyl chain attached to an imidazolium ring, which is a five-membered ring containing two nitrogen atoms . The hexafluorophosphate anion is associated with the positively charged imidazolium ring .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Hexadecyl-3-methylimidazolium hexafluorophosphate are not available, ionic liquids are known for their unique properties such as low volatility, high thermal stability, and wide electrochemical windows, which make them suitable for various chemical reactions .


Physical And Chemical Properties Analysis

1-Hexadecyl-3-methylimidazolium hexafluorophosphate is a solid at room temperature . It is a type of room temperature ionic liquid (RTIL) and is water-immiscible . It is suitable for electrochemistry .

Scientific Research Applications

Green Chemistry:

Ionic liquids like C16MIMPF6 are gaining prominence in green chemistry due to their low volatility, non-toxicity, and recyclability. Researchers explore their potential as sustainable alternatives to traditional solvents.

For more technical details, you can refer to the Sigma-Aldrich product page. If you have any further questions or need additional information, feel free to ask! 😊

Mechanism of Action

Target of Action

1-Hexadecyl-3-methylimidazolium hexafluorophosphate, also known as HMIMPF6, is an imidazolium-type room temperature ionic liquid (RTIL) It’s known that ionic liquids like hmimpf6 often interact with various biological and chemical entities due to their unique physicochemical properties .

Mode of Action

It’s known that ionic liquids can interact with their targets through a variety of mechanisms, including electrostatic interactions, hydrogen bonding, and van der waals forces . These interactions can lead to changes in the physical and chemical properties of the targets, thereby influencing their function .

Biochemical Pathways

It’s known that ionic liquids can influence a variety of biochemical processes, depending on their specific chemical structure and the nature of their targets .

Pharmacokinetics

The physicochemical properties of ionic liquids, such as their lipophilicity and water solubility, can influence their pharmacokinetic behavior .

Result of Action

It’s known that ionic liquids can have a variety of effects at the molecular and cellular level, depending on their specific chemical structure and the nature of their targets .

Action Environment

The action, efficacy, and stability of HMIMPF6 can be influenced by various environmental factors. For instance, the temperature and pH of the environment can affect the physicochemical properties of ionic liquids, thereby influencing their interaction with their targets . Moreover, the presence of other substances in the environment can also affect the action of ionic liquids .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Ionic liquids, including 1-Hexadecyl-3-methylimidazolium hexafluorophosphate, have potential in various applications due to their unique properties. They are being explored in areas such as energy storage , electrochemistry , and even antifungal agents .

properties

IUPAC Name

1-hexadecyl-3-methylimidazol-3-ium;hexafluorophosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39N2.F6P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;1-7(2,3,4,5)6/h18-20H,3-17H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNNUHQUSQWCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39F6N2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9049249
Record name 1-Hexadecyl-3-methylimidazolium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9049249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexadecyl-3-methylimidazolium hexafluorophosphate

CAS RN

219947-95-2
Record name 1-Hexadecyl-3-methylimidazolium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9049249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of 1-Hexadecyl-3-methylimidazolium hexafluorophosphate and how does it influence its interactions?

A: 1-Hexadecyl-3-methylimidazolium hexafluorophosphate ([C16mim][PF6]) is an ionic liquid crystal, possessing both the properties of ionic liquids (high thermal stability, negligible vapor pressure) and liquid crystals (ordered molecular arrangements). This unique characteristic arises from its structure: a bulky cation, 1-hexadecyl-3-methylimidazolium, and a weakly coordinating anion, hexafluorophosphate. The long alkyl chain in the cation contributes to its liquid crystalline behavior, forming distinct phases at different temperatures []. This structural feature also drives its interaction with other molecules, such as forming inclusion complexes with β-cyclodextrin, primarily driven by hydrophobic interactions between the alkyl chain and the cyclodextrin cavity [, ].

Q2: What are the potential applications of 1-Hexadecyl-3-methylimidazolium hexafluorophosphate in material science?

A2: 1-Hexadecyl-3-methylimidazolium hexafluorophosphate holds promise in various material science applications:

  • Transparent Electrodes: It can modify conductive polymers like PEDOT:PSS, enhancing their conductivity and order for use as transparent electrodes in indium-free polymer solar cells [].
  • Resistive Switching Layers: The liquid crystalline nature of [C16mim][PF6] makes it suitable as a switching layer in nonvolatile resistive random-access memory (ReRAM) devices. Its ability to form and rupture charge-composed filaments under an electric field enables stable resistive switching behavior [].

Q3: What analytical techniques are commonly employed to characterize 1-Hexadecyl-3-methylimidazolium hexafluorophosphate?

A3: A variety of analytical techniques are used to characterize the physicochemical properties and behavior of [C16mim][PF6]:

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) helps identify phase transitions, including crystal-crystal transitions occurring at lower temperatures [].
  • Spectroscopy: Raman spectroscopy provides insights into molecular vibrations and confirmations, aiding in structural analysis, particularly in identifying the smectic A phase []. Nuclear Magnetic Resonance (NMR) spectroscopy, including 13C CP/MAS NMR and 1H NMR, helps determine the structure and interactions within the inclusion complexes formed with β-cyclodextrin [, ].
  • X-ray Diffraction: Both small- and wide-angle X-ray diffraction (S-WAXS) are useful for investigating the layered structure and molecular arrangements in different phases []. Single-crystal X-ray diffraction provides detailed information about the crystal structure, including alkyl chain interdigitation [].
  • Neutron Scattering: Quasi-elastic neutron scattering (QENS) helps understand the dynamics of the alkyl chains and anions in different phases, providing information about their mobility [].

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